![molecular formula C12H22N4O6S2 B1447262 (H-Cys-Ala-OH)2 CAS No. 20898-21-9](/img/structure/B1447262.png)
(H-Cys-Ala-OH)2
Overview
Description
“(H-Cys-Ala-OH)2” is a dipeptide with a disulfide bond . It contains a total of 45 bonds, including 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 disulfide .
Synthesis Analysis
The synthesis of Cys-containing peptides like “(H-Cys-Ala-OH)2” can be achieved through solid-phase peptide synthesis (SPPS). This process involves the coupling of Fmoc-Cys(Trt)-OH (5 equiv) using HBTU/HOBt as coupling reagents in the presence of DIPEA . The coupling time is typically 2 hours .Molecular Structure Analysis
The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms, totaling 46 atoms . The molecular weight of “(H-Cys-Ala-OH)2” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Cys-containing peptides are prone to oxidation and alkylation by cations produced during the cleavage process . Alkylation of Cys-containing peptides with the p-hydroxy benzyl group seems to be sensitive to the position of Cys in the peptide sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “(H-Cys-Ala-OH)2” include a density of 1.3±0.1 g/cm3, boiling point of 445.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±2.3 mmHg at 25°C, and enthalpy of vaporization of 77.1±6.0 kJ/mol .Scientific Research Applications
Fluorescent Probes
“(H-Cys-Ala-OH)2” can be used in the creation of fluorescent probes. These probes can be used as naked-eye detectors for Cys/Hcy and GSH from other analytes . As a fluorescent sensor, it can be used to simultaneously detect and discriminate Cys/Hcy from GSH with two fluorescent emission signals without spectral crosstalk .
Cancer Cell Survival Research
“(H-Cys-Ala-OH)2” has been used in research related to cancer cell survival. A highly selective and sensitive fluorescent Cys probe SiR was developed by employing a novel “lock and key” strategy, which allows Cys to be detected without any interference or probe consumption caused by the intracellular high concentration of glutathione (GSH) . This probe has been used to explore the regulatory roles of cysteine (Cys) in cancer cell survival .
Protein Synthesis
“(H-Cys-Ala-OH)2” is also used in protein synthesis. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Mechanism of Action
Target of Action
It’s known that cysteine-containing peptides play a crucial role in various biological functions . Cysteine, an exceptional amino acid, can orchestrate numerous functions, including the formation of remarkably stable cyclic cystine-knotted topology structures and undertaking regulatory roles in protein structure and function .
Mode of Action
For instance, the nucleophilic thiol group of cysteine can be alkylated, acylated, or oxidized . This interaction leads to various changes in the target, facilitating complex biochemical reactions.
Biochemical Pathways
For instance, cysteine allows the formation of remarkably stable cyclic cystine-knotted topology structures . It can also undertake regulatory roles in protein structure and function, in the form of functional redox switches .
Pharmacokinetics
Peptides in general are known for their high target affinity, specificity, and potency, along with relatively low cost and ease of synthesis and storage .
Result of Action
Cysteine-containing peptides are known to have a wide range of effects, including enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Action Environment
Peptides in general are known to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxyethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYEUCWYMQKKB-XAMCCFCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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